molecular formula C11H13N3O4S B2739497 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide CAS No. 2224207-87-6

5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide

Cat. No.: B2739497
CAS No.: 2224207-87-6
M. Wt: 283.3
InChI Key: SSVDRUUZSTXURI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide, also known as EPAC activator, is a small molecule that has gained significant attention in the field of scientific research. It is a potent activator of exchange protein directly activated by cAMP (EPAC), a signaling protein that plays a critical role in various physiological processes.

Mechanism of Action

The mechanism of action of 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide involves the activation of this compound. This compound is a signaling protein that is activated by the second messenger cyclic AMP (cAMP). Upon activation, this compound regulates various downstream signaling pathways, including the activation of Rap1 GTPase, which plays a critical role in cell adhesion, migration, and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase insulin secretion in pancreatic beta cells, improve cardiac function in heart failure, and enhance immune response in cancer. This compound activators have also been shown to have potential anti-inflammatory effects and can inhibit cancer cell proliferation.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide in lab experiments is its specificity for this compound activation. It has been shown to activate this compound without affecting other cAMP-dependent signaling pathways, such as protein kinase A (PKA). However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability in vivo.

Future Directions

There are several future directions for the research on 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide. One of the potential directions is the development of more potent and selective this compound activators. Another direction is the investigation of the therapeutic potential of this compound activators in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. Additionally, the study of the downstream signaling pathways of this compound activation can provide insights into the physiological and pathological processes regulated by this compound.
Conclusion
In conclusion, this compound is a potent activator of this compound that has potential therapeutic applications in various diseases. Its specificity for this compound activation and its ability to regulate downstream signaling pathways make it a promising candidate for further research. The development of more potent and selective this compound activators and the investigation of the downstream signaling pathways of this compound activation can provide insights into the physiological and pathological processes regulated by this compound.

Synthesis Methods

The synthesis of 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide involves the reaction of 2-amino-5-bromo-3-picoline with ethyl acrylate and sodium hydride in dimethylformamide. The resulting product is then reacted with sulfonyl chloride and ammonia to produce the final product. The yield of the synthesis method is around 50%, and the purity of the final product is more than 95%.

Scientific Research Applications

5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to activate this compound, which plays a crucial role in various physiological processes, such as insulin secretion, cardiac function, and immune response. This compound activators have also been shown to have potential therapeutic applications in the treatment of cardiovascular diseases, cancer, and diabetes.

Properties

IUPAC Name

5-(3-ethenylsulfonylpropanoylamino)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4S/c1-2-19(17,18)6-5-10(15)14-8-3-4-9(11(12)16)13-7-8/h2-4,7H,1,5-6H2,(H2,12,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVDRUUZSTXURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)CCC(=O)NC1=CN=C(C=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.